molecular formula C21H32ClN3O3S B11258611 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide

Cat. No.: B11258611
M. Wt: 442.0 g/mol
InChI Key: ZOEWPTBOKSYYJC-UHFFFAOYSA-N
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Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-cyclohexylpropanamide is unique due to its specific structural features, such as the combination of a piperazine ring with a sulfonyl group and a cyclohexylpropanamide moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

Molecular Formula

C21H32ClN3O3S

Molecular Weight

442.0 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-cyclohexylpropanamide

InChI

InChI=1S/C21H32ClN3O3S/c22-19-7-4-8-20(17-19)24-12-14-25(15-13-24)29(27,28)16-11-23-21(26)10-9-18-5-2-1-3-6-18/h4,7-8,17-18H,1-3,5-6,9-16H2,(H,23,26)

InChI Key

ZOEWPTBOKSYYJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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